molecular formula C14H14N2O4S B2359537 2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide CAS No. 2097940-52-6

2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide

Cat. No.: B2359537
CAS No.: 2097940-52-6
M. Wt: 306.34
InChI Key: ROSCILXMFNNERQ-XBXARRHUSA-N
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Description

2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmaceutical activities, making them valuable in drug research and development

Preparation Methods

The synthesis of 2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide involves several steps. One common method starts with the preparation of 4-hydroxyquinoline from aniline and diethyl ethoxymethylenemalonate . The resulting 4-hydroxyquinoline is then subjected to further reactions to introduce the methanesulfonylprop-2-en-1-yl group and the carboxamide functionality. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity, using catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the quinoline ring or the methanesulfonylprop-2-en-1-yl group .

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide include other quinoline derivatives like 4-hydroxyquinoline and 2-hydroxyquinoline . These compounds share the quinoline core but differ in their substituents, which can significantly impact their biological activity and applications.

Properties

IUPAC Name

N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxo-1H-quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-21(19,20)8-4-7-15-14(18)11-9-13(17)16-12-6-3-2-5-10(11)12/h2-6,8-9H,7H2,1H3,(H,15,18)(H,16,17)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSCILXMFNNERQ-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C=CCNC(=O)C1=CC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C=C/CNC(=O)C1=CC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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